Fmoc-l-(2,6-di-me)tyr-oh

Vue d'ensemble

Description

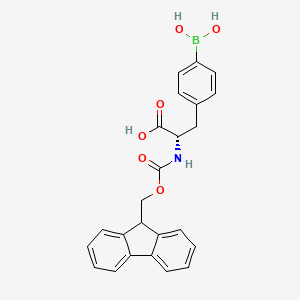

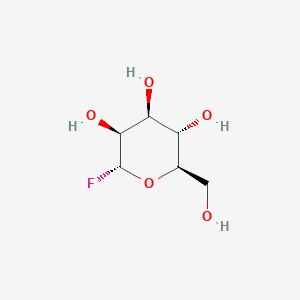

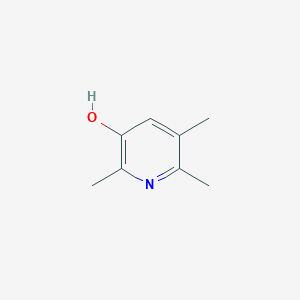

Fmoc-L-(2,6-di-Me)Tyr-OH is an Fmoc-protected derivative of the amino acid tyrosine . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective shield during peptide synthesis, allowing controlled deprotection and elongation of peptide chains. This compound finds utility in proteomics research and solid-phase peptide synthesis techniques .

Synthesis Analysis

The synthesis of Fmoc-L-(2,6-di-Me)Tyr-OH involves the selective protection of the tyrosine hydroxyl group using the Fmoc moiety. This step ensures that subsequent reactions occur at the amino group while preserving the hydroxyl functionality. Detailed synthetic routes and conditions can be found in relevant literature .

Molecular Structure Analysis

The molecular formula of Fmoc-L-(2,6-di-Me)Tyr-OH is C₂₆H₂₅NO₅ , with a molecular weight of approximately 431.49 g/mol . The compound consists of an Fmoc-protected tyrosine core, where the 2,6-dimethyl substitution occurs on the aromatic ring. The precise three-dimensional arrangement of atoms can be visualized through computational modeling or X-ray crystallography .

Chemical Reactions Analysis

Fmoc-L-(2,6-di-Me)Tyr-OH participates in various chemical reactions typical of Fmoc-protected amino acids. These include peptide bond formation , deprotection , and coupling reactions during solid-phase peptide synthesis. Researchers often employ it as a building block to construct more complex peptide sequences .

Applications De Recherche Scientifique

Synthesis and Characterization of Branched Phosphopeptides

- Application: Solid-phase synthesis of bivalent consolidated ligands, using Fmoc chemistry, to interact with greater specificity and higher affinity with the SH2 and SH3 domains of Abelson kinase.

- Key Insight: Fmoc-O-phospho-l-tyrosine[Fmoc-Tyr(PO3H2)-OH] was crucial for introducing the required phosphotyrosine residues, demonstrating the utility of Fmoc derivatives in the synthesis of complex peptide structures (Xu, Zheng, Cowburn, & Bárány, 2004).

Synthesis of Tyr(P)-containing Peptides

- Application: Fmoc-Tyr(PO3Me2)-OH was used in Fmoc/solid-phase synthesis, highlighting challenges in peptide synthesis due to side reactions and demonstrating the importance of protecting groups.

- Key Insight: The study describes methods to overcome the challenges in synthesizing Tyr(P)-containing peptides, showing the adaptability of Fmoc chemistry in complex peptide synthesis (Perich & Reynolds, 2009).

Synthesis of Phosphopeptides

- Application: Modern chemical approaches to synthesizing phosphopeptides, emphasizing the choice of Fmoc derivatives for reliability and efficiency.

- Key Insight: Fmoc derivatives like Fmoc-Tyr(PO3 t Bu2)-OH and Fmoc-Tyr-(PO3 Dmpse2)-OH have become preferred reagents due to their ease of incorporation into peptide assembly, highlighting the evolution in Fmoc chemistry (Perich, 1997).

Mécanisme D'action

The compound’s mechanism of action lies in its role as a protected amino acid . During peptide synthesis, the Fmoc group shields the hydroxyl functionality, allowing stepwise elongation of the peptide chain. Upon deprotection, the tyrosine residue contributes to the peptide’s overall structure and function .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSSAHKTHNKPGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-l-(2,6-di-me)tyr-oh | |

CAS RN |

273221-72-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,6-dimethyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273221-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B3256476.png)

![3-[(Methylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3256482.png)

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256505.png)

![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde](/img/structure/B3256532.png)